4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as ACPEB and is a member of the benzamide class of compounds. ACPEB is a small molecule that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes.
Wirkmechanismus
ACPEB has a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, protein folding, and cell survival. ACPEB has been shown to modulate the activity of the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
ACPEB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a critical role in the survival and growth of neurons. ACPEB has also been shown to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in the inflammatory response. Additionally, ACPEB has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
ACPEB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also stable and has a long half-life, making it suitable for use in in vitro and in vivo studies. However, ACPEB also has limitations. It is a synthetic compound that may have off-target effects, and its mechanism of action is not fully understood. Additionally, its potential therapeutic applications have not been fully explored, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on ACPEB. One area of interest is the development of ACPEB analogs that have improved potency and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential use of ACPEB in combination with other drugs for the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to determine the safety and efficacy of ACPEB in clinical trials.
Synthesemethoden
The synthesis of ACPEB is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-acetylbenzoic acid with thionyl chloride to form 4-acetylbenzoyl chloride. This intermediate is then reacted with 2-(4-cyclohexylphenoxy)ethylamine to form ACPEB. The synthesis of ACPEB has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
ACPEB has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ACPEB has also been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, ACPEB has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17(25)18-7-9-21(10-8-18)23(26)24-15-16-27-22-13-11-20(12-14-22)19-5-3-2-4-6-19/h7-14,19H,2-6,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCKTOBFSKBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.